molecular formula C26H29FN4O4 B115014 N-tert-Butyloxycarbonylamino KU-0058948 CAS No. 874116-49-1

N-tert-Butyloxycarbonylamino KU-0058948

Cat. No. B115014
M. Wt: 480.5 g/mol
InChI Key: GIMHNPLCMDJBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonylamino KU-0058948 is a biochemical used for proteomics research . It has a molecular formula of C26H29FN4O4 and a molecular weight of 480.53 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Modification : N-tert-Butyloxycarbonylamino compounds are pivotal in chemical synthesis, offering pathways to various carbamates and amino acids through acylation, rearrangement, and carbonylation reactions. Studies have demonstrated methodologies for tert-butoxycarbonylation of amines under mild conditions, providing efficient routes to tert-butylcarbamates, which are crucial intermediates in synthesizing peptides and other bioactive molecules. These reactions are facilitated by catalysts such as La(NO3)3·6H2O or Bi(NO3)3·5H2O, under solvent-free conditions, enhancing the environmental sustainability of the process (Suryakiran et al., 2006); (Suryakiran et al., 2007).

  • Directed Hydrogenation : The directed hydrogenation of enantiopure compounds using N-tert-butoxycarbonylamino groups has been reported, showcasing the selective synthesis of cyclopentanecarboxylic acid methyl esters. This demonstrates the utility of tert-butoxycarbonylamino groups in achieving high selectivity in hydrogenation reactions, crucial for synthesizing enantiomerically pure compounds (Smith et al., 2001).

  • Rearrangement and Coupling Reactions : The rearrangement of active ester intermediates during amide coupling processes involving tert-butyloxycarbonylamino groups has been studied. This provides insights into the stability and reactivity of such intermediates in peptide synthesis, offering potential improvements in coupling methodologies (Mahmoud et al., 2005).

  • Electrochemical Studies : Electrochemical investigations have explored the properties of N-tert-butoxycarbonylamino radicals, contributing to a deeper understanding of their reactivity and stability. Such studies are foundational for developing novel organic electronic materials and understanding the redox behavior of organic compounds (Miura & Muranaka, 2006).

Biological Applications and Material Science

  • Inhibitory Activities Against Fungi : N-tert-butoxycarbonylamino pyridine derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity against various fungi, highlighting the potential of tert-butoxycarbonylamino compounds in developing new antifungal agents (Shi et al., 2020).

  • Self-Assembly and Vesicle Formation : Studies on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which contain tert-butoxycarbonylamino groups, have provided valuable insights into the design of nanoscale materials for drug delivery and other applications. These findings underscore the importance of specific functional groups in directing the self-assembly and structural organization of complex materials (Xu et al., 2009).

properties

IUPAC Name

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHNPLCMDJBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonylamino KU-0058948

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